molecular formula C10H12N4O4 B2656914 ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate CAS No. 114098-35-0

ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate

Cat. No.: B2656914
CAS No.: 114098-35-0
M. Wt: 252.23
InChI Key: KPHZJJGJFUHJFK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is a hydrazone derivative featuring an amino group, a (E)-configured hydrazono linkage, and a 2-nitrophenyl substituent. The amino group enhances nucleophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing reactivity and electronic properties.

Properties

IUPAC Name

ethyl (2E)-2-amino-2-[(2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHZJJGJFUHJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl 2-aminoacetate with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: The hydrazone moiety can undergo condensation reactions with carbonyl compounds to form hydrazones and hydrazides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Palladium on carbon, acetic acid, hydrochloric acid

Major Products Formed

    Reduction: Ethyl 2-amino-2-[(E)-2-(2-aminophenyl)hydrazono]acetate

    Substitution: Various substituted derivatives depending on the electrophile used

    Condensation: Hydrazones and hydrazides

Scientific Research Applications

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Reactivity and Stability
  • The thiazolidinone moiety enhances stability, reflected in its high melting point (200–201°C) compared to the target compound .
  • Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate The 3-oxobutanoate group introduces a ketone, enhancing electrophilicity. This contrasts with the amino group in the target compound, which may favor nucleophilic reactions .
  • Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate Chlorine substituents () increase electronegativity and hydrolytic stability but reduce solubility in polar solvents compared to the nitro group .
Solubility and Lipophilicity
  • N-Hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]-acetamide (5g) The hexyl chain () improves lipophilicity (logP ~2.5 estimated), enhancing membrane permeability, whereas the target compound’s amino group may increase aqueous solubility .

Spectroscopic and Analytical Data

Compound IR (C=O, cm⁻¹) Melting Point (°C) Elemental Analysis (C/N)
Target Compound ~1720 (ester) Not reported Calc. C: ~55%; N: ~13% (estimated)
3c () 1727, 1696 200–201 C: 55.24%; N: 13.89%
5g () 1653 (amide) 195 C: 51.56%; N: 23.81%
Ethyl 2-chloro-2-[2-(2-chlorophenyl)-hydrazono]acetate () N/A Not reported C: ~47%; Cl: ~23%

Computational and ADMET Predictions

  • Molecular Docking Analog 3c () shows strong binding to bacterial enzyme active sites, suggesting the target compound’s nitro and amino groups may similarly interact with biological targets .

Biological Activity

Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate, a derivative of hydrazone, has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, antibacterial properties, and comparisons with similar compounds.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O4_{4}
  • CAS Number : 114098-35-0
  • Molecular Weight : 252.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The nitrophenyl group can participate in electron transfer reactions, influencing enzyme activity.
  • Covalent Bond Formation : The hydrazone moiety may form covalent bonds with nucleophilic sites on proteins, modulating their function.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50_{50} values for different cell lines:

Cell LineIC50_{50} (µg/mL)Control (Vinblastine) (µg/mL)
HCT-11613.52.34
HEP-225.36.61

These values indicate that the compound exhibits moderate to high cytotoxicity, suggesting its potential as an anticancer agent .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin) (µg/mL)
Staphylococcus aureus62.51.56
Escherichia coli2503.125
Pseudomonas aeruginosa500Not specified

These results indicate promising antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on this compound revealed that it induced apoptosis in HCT-116 and HEP-2 cells, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
  • Antibacterial Efficacy : In another study, the compound was shown to exhibit significant antibacterial effects against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : Comparative studies with similar compounds indicated that modifications in the nitrophenyl group significantly affect biological activity, emphasizing the importance of this moiety in enhancing efficacy against cancer cells and bacteria .

Q & A

Q. Methodological

  • Data collection : High-resolution (<1.0 Å) data minimizes refinement errors.
  • Hydrogen placement : Use SHELXL’s AFIX constraints for NH groups and freely refine isotropic displacement parameters .
  • Validation : Check for residual density near the hydrazone linkage, which may indicate disorder or tautomerism .

How do solvent and catalyst choices impact the regioselectivity of hydrazonoacetate reactions?

Q. Methodological

  • Polar aprotic solvents (DMF, DMSO): Favor nucleophilic substitution at the chloro site in ethyl 2-chloro-hydrazonoacetates .
  • Acid catalysis (e.g., acetic acid): Promotes cyclocondensation with active methylene reagents by protonating the hydrazone nitrogen, enhancing electrophilicity .

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